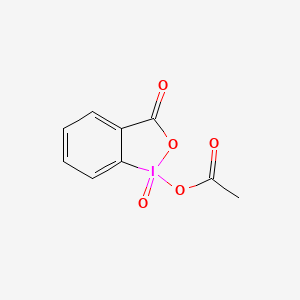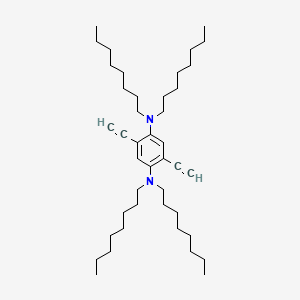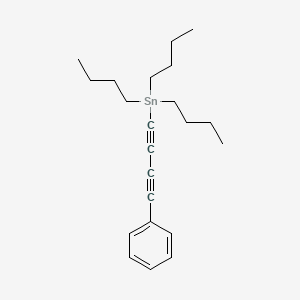
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 4-phenylbuta-1,3-diyn-1-yl group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane typically involves the coupling of a stannane precursor with a phenylbuta-1,3-diynyl derivative. One common method is the oxidative acetylene coupling, which involves the reaction of a stannane with a phenylbuta-1,3-diynyl compound under oxidative conditions . This method leverages the reactivity of the acetylene groups to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced using suitable reducing agents to form different organotin derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce different organotin compounds .
Aplicaciones Científicas De Investigación
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane involves its ability to participate in radical reactions. The tin atom can form radicals that initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: A silicon-based compound with a similar phenylbuta-1,3-diynyl group but different chemical properties.
Uniqueness
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is unique due to its combination of a tin atom with a phenylbuta-1,3-diynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other compounds may not be as effective .
Propiedades
Número CAS |
125358-13-6 |
|---|---|
Fórmula molecular |
C22H32Sn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
tributyl(4-phenylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C10H5.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H;3*1,3-4H2,2H3; |
Clave InChI |
LKXONYTZNQOHOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C#CC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


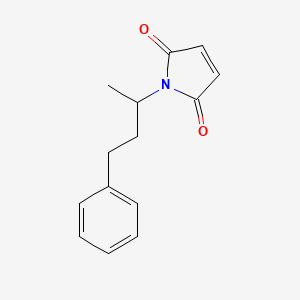
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)


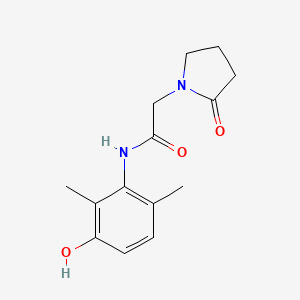
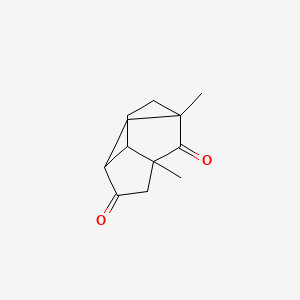
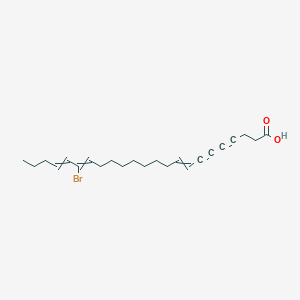
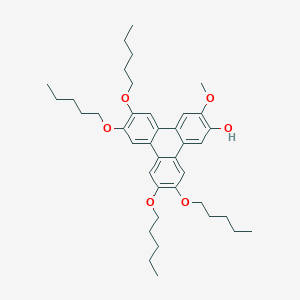
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
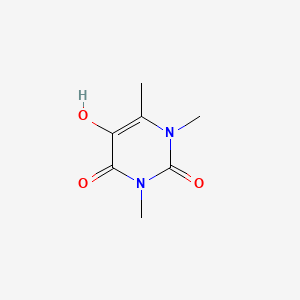
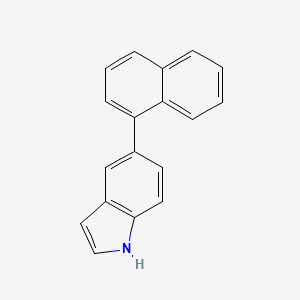
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
